molecular formula C11H12BrNO4S2 B2833630 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1428351-89-6

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2833630
CAS No.: 1428351-89-6
M. Wt: 366.24
InChI Key: NABSZGFQKZKRLY-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, a hydroxypropyl group, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide: The sulfonamide group can be introduced by reacting the brominated thiophene with a suitable sulfonamide precursor.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogenated thiophene ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrogenated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may contribute to the compound’s binding affinity and specificity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide
  • 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Comparison

Compared to similar compounds, 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to the presence of the hydroxypropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties and applications, making it a valuable target for further research and development.

Properties

IUPAC Name

5-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S2/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSZGFQKZKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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